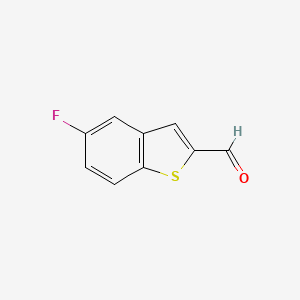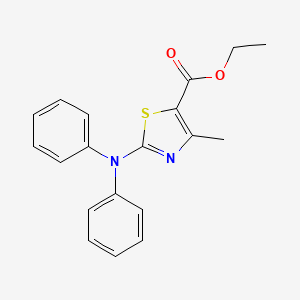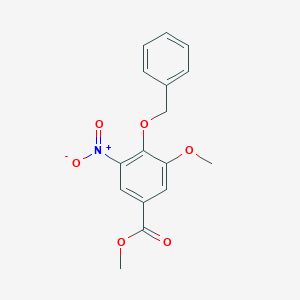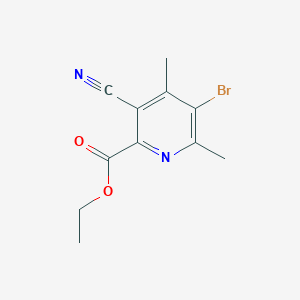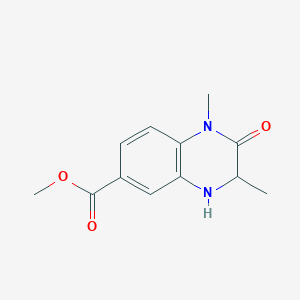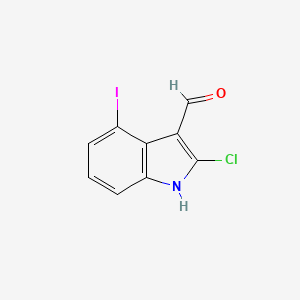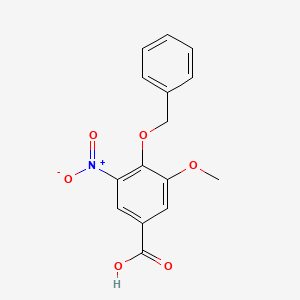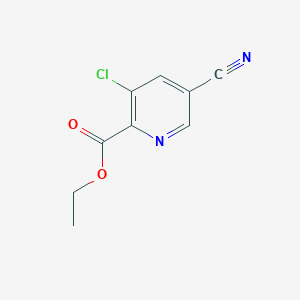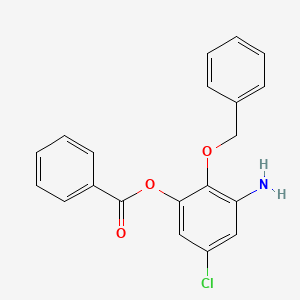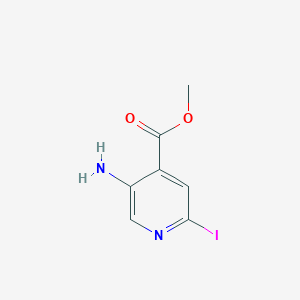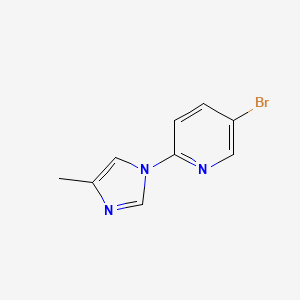
Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-
説明
“Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-” is a compound that has been found to be effective in promoting CuI-catalyzed hydroxylation of aryl bromides . It has a molecular weight of 225.05 .
Synthesis Analysis
The synthesis of imidazole derivatives, including “Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-”, has been reported in various studies . For instance, one study reported the use of substituted 2-pyridin-2-yl-1H-benzoimidazoles and 2-(1H-imidazol-2-yl)pyridines for promoting CuI-catalyzed hydroxylation of aryl bromides .
Molecular Structure Analysis
The molecular structure of “Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-” has been established based on NMR spectroscopic data . Further analysis of the compound’s structure can be found in various studies .
Chemical Reactions Analysis
The chemical reactions involving “Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-” have been studied in the context of CuI-catalyzed hydroxylation of aryl bromides . More information about the chemical reactions of this compound can be found in the referenced studies .
科学的研究の応用
Synthesis of Imidazoles
Application : Imidazoles are key components to functional molecules used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
Methods : The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Results : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
Antimicrobial Features of Imidazo[4,5-b]pyridine Derivatives
Application : Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial features .
Methods : 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
Results : The structures of synthesized compounds were elucidated on the basis of different spectral data .
Therapeutic Potential of Imidazole Compounds
Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Synthesis of Crown-Ester-Bipyridines and Viologens
Application : 4-Bromo-2-methylpyridine, a similar compound to the one you mentioned, is used in the synthesis of crown-ester-bipyridines and viologens .
Methods : The synthesis involves sodium or nickel reductive coupling, side chain oxidation and esterification .
Results : The resultant crown-ester-bipyridines and viologens have various applications in chemistry .
Synthesis of Functional Imidazole
Application : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Methods : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Synthesis of Crown-Ester-Bipyridines and Viologens
Application : 2-Bromo-5-methylpyridine, a similar compound to the one you mentioned, is used in the synthesis of crown-ester-bipyridines and viologens .
Methods : The synthesis involves sodium or nickel reductive coupling, side chain oxidation and esterification .
Results : The resultant crown-ester-bipyridines and viologens have various applications in chemistry .
特性
IUPAC Name |
5-bromo-2-(4-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJHQPQEIHWUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
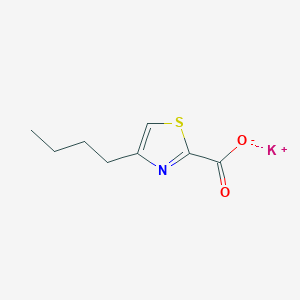
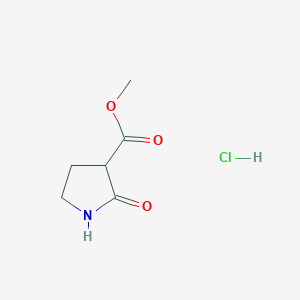
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)
